molecular formula C20H18N4OS B2479278 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole CAS No. 1206990-74-0

4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

Cat. No. B2479278
M. Wt: 362.45
InChI Key: NIDPIMXXBPZAMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves the combination of appropriate starting materials, such as 4-methoxyphenyl isothiocyanate or 4-methoxyphenylacetic acid, with other reagents. For example, 4-methoxyphenyl isothiocyanate has been used in the synthesis of related compounds . The specific synthetic route would depend on the desired substitution pattern and functional groups.

Scientific Research Applications

Corrosion Inhibition

One study explored the corrosion inhibition performance of benzimidazole derivatives , including compounds structurally related to "4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole," for mild steel in acidic conditions. These derivatives showed significant efficiency in corrosion inhibition, with their performance improving at higher concentrations. The research utilized various analytical techniques to study the effectiveness of these inhibitors, indicating their potential in protecting metals from corrosion in industrial applications (Yadav et al., 2013).

Antimicrobial Activity

Another key area of research is the antimicrobial activity of triazole derivatives. A series of thiazolyl-pyrazolyl-1,2,3-triazole derivatives were synthesized and tested against various bacterial and fungal strains. These derivatives exhibited promising antifungal activity against Aspergillus niger, suggesting their potential as new antimicrobial agents. The study highlights the importance of the triazole core in enhancing antimicrobial efficacy (Nalawade et al., 2019).

Anticancer Activity

Research into the anticancer properties of benzimidazole derivatives bearing the 1,2,4-triazole moiety has shown that these compounds exhibit significant potential as EGFR inhibitors. This suggests their application in developing new anticancer therapies, particularly in targeting specific cancer cell lines through molecular docking studies and structural analyses (Karayel, 2021).

Structural and Chemical Studies

Various studies have focused on the structural and chemical properties of triazole derivatives, including their synthesis, characterization, and potential biological applications. These studies provide a foundation for understanding the chemical behavior and reactivity of these compounds, paving the way for their application in diverse fields such as material science, pharmaceuticals, and biochemistry (Toumani, 2017).

Safety And Hazards

4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole is corrosive and may cause respiratory irritation. Avoid skin contact and inhalation. Fire may produce irritating, corrosive, and toxic gases .

properties

IUPAC Name

4-(4-methoxyphenyl)-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-13-4-8-16(9-5-13)24-14(2)19(22-23-24)20-21-18(12-26-20)15-6-10-17(25-3)11-7-15/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDPIMXXBPZAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

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